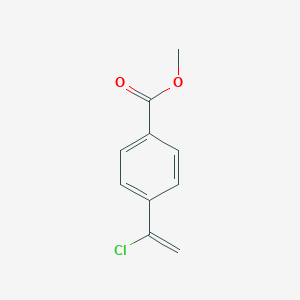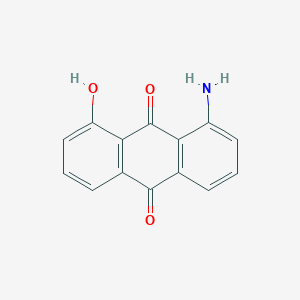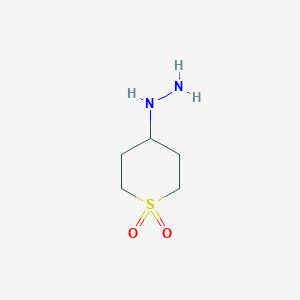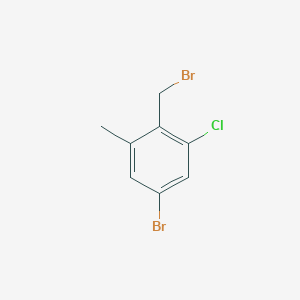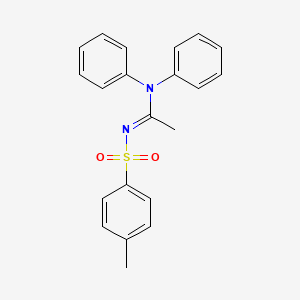
N,N-Diphenyl-N'-tosylacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-N’-tosylacetimidamide is an organic compound with the molecular formula C21H20N2O2S. It is a member of the amidine class of compounds and is characterized by the presence of diphenyl and tosyl groups attached to an acetimidamide core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-N’-tosylacetimidamide can be synthesized through several synthetic routes. One common method involves the reaction of N,N-diphenylacetamide with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like 1,4-dioxane and water, and the mixture is heated for an extended period, often around 27 hours .
Industrial Production Methods
While specific industrial production methods for N,N-Diphenyl-N’-tosylacetimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-N’-tosylacetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Diphenyl-N’-tosylacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-N’-tosylacetimidamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the diphenyl and tosyl groups, which can stabilize or destabilize intermediates formed during chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylacetamide: Similar in structure but lacks the tosyl group.
N,N’-Diphenyl-1,4-phenylenediamine: Contains a phenylenediamine core instead of an acetimidamide core.
N,N’-Diphenyl-4,4’-methylenediphenylene biscarbamate: Contains a biscarbamate group instead of a tosyl group.
Uniqueness
N,N-Diphenyl-N’-tosylacetimidamide is unique due to the presence of both diphenyl and tosyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C21H20N2O2S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-N,N-diphenylethanimidamide |
InChI |
InChI=1S/C21H20N2O2S/c1-17-13-15-21(16-14-17)26(24,25)22-18(2)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3/b22-18+ |
InChI Key |
JTWYUPSMQLYKNZ-RELWKKBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


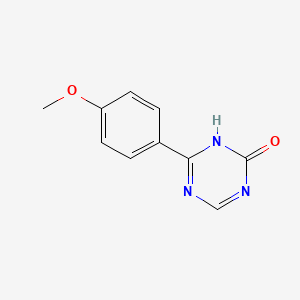
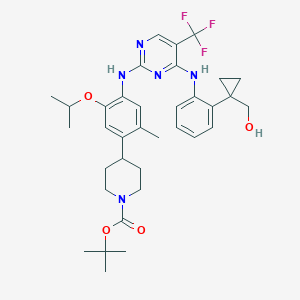
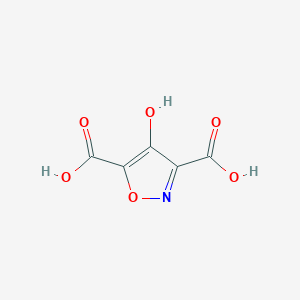
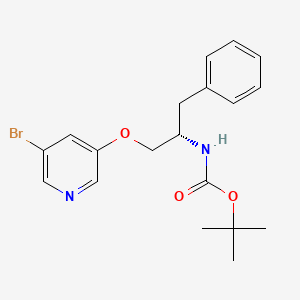
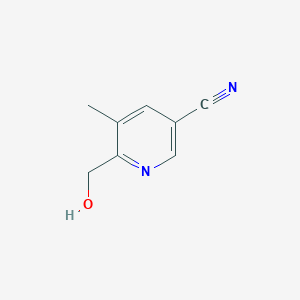
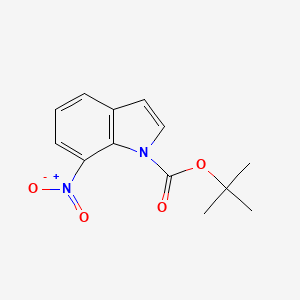

![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
